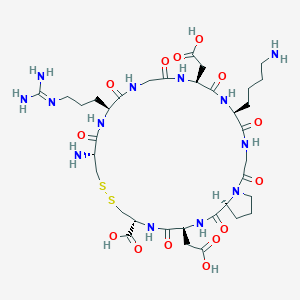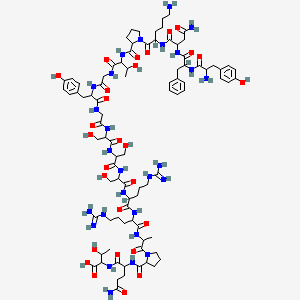
Colivelin
Übersicht
Beschreibung
Colivelin ist ein synthetisches Derivat des mitochondrialen Peptids Humanin. Es wurde gezeigt, dass es neuroprotektive Eigenschaften besitzt und für seine Fähigkeit bekannt ist, endotheliale Schäden und Glykokalyx-Ablösung nach Sepsis bei Mäusen zu lindern . This compound hat unter oxidativen Bedingungen zytoprotektive Wirkungen gezeigt und wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten, einschließlich der Alzheimer-Krankheit, untersucht .
Herstellungsmethoden
This compound wird synthetisiert, indem der aktivitätsabhängige neurotrope Faktor an das N-Terminus eines potenten Humanin-Derivats gekoppelt wird. Der Syntheseweg beinhaltet die Fusion des aktivitätsabhängigen neurotrophen Faktors an AGA-(C8R)HNG17, ein potentes Humanin-Derivat . Die Verbindung ist hirndurchlässig und kann im Labor mit Standard-Peptidsynthesetechniken hergestellt werden .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Es ist bekannt, dass es den Signaltransduktor und Aktivator der Transkription 3 (STAT3)-Weg aktiviert, der eine entscheidende Rolle bei seinen neuroprotektiven Wirkungen spielt . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidations- und Reduktionsmittel, und die dabei gebildeten Hauptprodukte stehen in der Regel mit der Aktivierung des STAT3-Wegs in Verbindung .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellsignalwege, untersucht.
Medizin: Es hat sich als potenzielles Therapeutikum für neurodegenerative Erkrankungen wie die Alzheimer-Krankheit gezeigt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den STAT3-Weg aktiviert. Diese Aktivierung führt zur Unterdrückung des neuronalen Zelltods und zur Förderung des Neuroprotektions. Die Verbindung interagiert auch mit anderen molekularen Zielstrukturen, darunter die Ca2+/Calmodulin-abhängige Proteinkinase IV, die an ihren neuroprotektiven Wirkungen beteiligt ist . Die Fähigkeit von this compound, die Blut-Hirn-Schranke zu durchdringen und diese Wege zu aktivieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .
Wissenschaftliche Forschungsanwendungen
Colivelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Wirkmechanismus
Target of Action
Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
this compound interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, this compound has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .
Biochemical Pathways
The activation of STAT3 by this compound is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
It is known that this compound is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.
Result of Action
The activation of STAT3 by this compound leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to this compound’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Vorbereitungsmethoden
Colivelin is synthesized by attaching the activity-dependent neurotrophic factor to the N-terminus of a potent humanin derivative. The synthetic route involves the fusion of activity-dependent neurotrophic factor to AGA-(C8R)HNG17, a potent humanin derivative . The compound is brain-penetrant and can be prepared in a laboratory setting using standard peptide synthesis techniques .
Analyse Chemischer Reaktionen
Colivelin undergoes various chemical reactions, including oxidation and reduction. It is known to activate the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in its neuroprotective effects . Common reagents used in these reactions include oxidizing and reducing agents, and the major products formed are typically related to the activation of the STAT3 pathway .
Vergleich Mit ähnlichen Verbindungen
Colivelin ist einzigartig in seiner dualen Aktivierung des STAT3-Wegs und der Ca2+/Calmodulin-abhängigen Proteinkinase IV. Ähnliche Verbindungen umfassen andere Humanin-Derivate, wie z. B. AGA-(C8R)HNG17, die ebenfalls neuroprotektive Eigenschaften aufweisen, aber möglicherweise nicht die gleiche Potenz oder duale Wegaktivierung haben . Die Fähigkeit von this compound, die Blut-Hirn-Schranke zu durchdringen, und seine starken neuroprotektiven Wirkungen heben es von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAQOYOJJTWFD-IBAOLXMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H206N32O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2645.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









